molecular formula C6H7NO4 B13787419 Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate CAS No. 67122-27-4

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate

Cat. No.: B13787419
CAS No.: 67122-27-4
M. Wt: 157.12 g/mol
InChI Key: STBABHQIMJYMBI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, an oxo group at position 3, and a methoxycarbonyl group at position 2.

Properties

CAS No.

67122-27-4

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H7NO4/c1-3-4(6(9)10-2)5(8)7-11-3/h1-2H3,(H,7,8)

InChI Key

STBABHQIMJYMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides to Alkynes

One of the primary methods to prepare isoxazole derivatives, including this compound, involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes. This approach is well documented as a versatile route to functionalized isoxazoles.

  • Generation of Nitrile Oxides: Nitrile oxides are typically generated in situ from N-hydroxyimidoyl chlorides under basic conditions.
  • Cycloaddition Reaction: The nitrile oxide reacts with propargyl halides or substituted alkynes to form 3,4-disubstituted isoxazoles.
  • Post-Cycloaddition Modifications: The resulting isoxazoles undergo cyanation, acid hydrolysis, and esterification to yield the target ester derivatives such as this compound.

This synthetic sequence was elaborated in a study where isoxazoles were prepared by cycloaddition of nitrile oxides generated from N-hydroxyimidoyl chlorides to propargyl halides, followed by cyanation and esterification steps to afford methyl esters of isoxazole carboxylates.

Use of Sodium Hydride and Ethyl Isocyanoacetate in DMF

Another reported method involves the reaction of ethyl 5-substituted isoxazole-4-carboxylates with sodium hydride (NaH) in dry dimethylformamide (DMF), followed by the addition of ethyl isocyanoacetate. This process facilitates the formation of substituted oxazole derivatives through nucleophilic substitution and cyclization.

  • Reaction Conditions: Sodium hydride (60% dispersion in mineral oil) is added to a solution of the isoxazole ester in dry DMF at elevated temperatures (around 100 °C).
  • Subsequent Addition: Ethyl isocyanoacetate is added dropwise, and the reaction mixture is heated overnight.
  • Workup and Purification: After cooling, the reaction mixture is extracted with ethyl acetate and water, dried, and purified by flash chromatography.

This method was demonstrated for the synthesis of ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate and related derivatives, achieving yields around 50%.

Reaction Scheme and Conditions Summary

Step Reagents / Conditions Description Yield (%) Notes
1 N-hydroxyimidoyl chlorides + base Generation of nitrile oxides - Precursor for cycloaddition
2 Nitrile oxides + propargyl halides 1,3-Dipolar cycloaddition to form isoxazoles - Forms 3,4-disubstituted isoxazoles
3 Cyanation with Me2C(OH)CN/(Me2N)2C=NH Conversion to nitrile derivatives - Intermediate step
4 Acid hydrolysis + esterification with diazomethane Formation of methyl ester of isoxazole carboxylate - Final ester formation
5 Sodium hydride (NaH) in dry DMF, 100 °C Deprotonation and nucleophilic substitution - Prepares for cyclization
6 Addition of ethyl isocyanoacetate, heating overnight Cyclization to substituted oxazole derivatives ~50 Purified by flash chromatography

Mechanistic Insights and Research Findings

Ring Expansion and Rearrangement

Research has shown that methyl 2-(isoxazol-5-yl)-3-oxopropanoates can undergo molybdenum hexacarbonyl (Mo(CO)6)-mediated ring expansion to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are structurally related to isoxazole derivatives. This transformation involves reductive ring opening and cyclization, providing an alternative synthetic route to functionalized heterocycles from isoxazole precursors.

Purification and Characterization

Purification of the synthesized this compound derivatives is typically achieved by flash chromatography using mixtures of petroleum ether and ethyl acetate. Characterization employs LC-MS, with typical molecular ion peaks observed at expected m/z values corresponding to the protonated molecular ions.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield References
Cycloaddition of nitrile oxides Versatile, allows diverse substitutions Multi-step synthesis, moderate yields Moderate
NaH-mediated cyclization in DMF Straightforward, suitable for functionalized substrates Requires careful handling of NaH and dry solvents ~50%
Mo(CO)6-mediated ring expansion Access to related heterocycles, novel transformations Specialized reagents, longer reaction times 45%

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert oxazole derivatives into more reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria and fungi by interfering with their biofilm formation . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,2-Oxazole Derivatives
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate C₆H₇NO₄ 5-Me, 3-oxo, 4-COOMe 157.13 Electron-withdrawing/donating balance
Methyl 5-(4-chlorophenyl)isoxazole-4-carboxylate C₁₁H₈ClNO₃ 5-(4-ClPh), 4-COOMe 237.64 Enhanced antimicrobial activity
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate C₇H₁₀N₂O₃ 4-NH₂, 3-Me, 5-COOEt 170.16 Amino group for solubility/reactivity
Methyl 5-methyl-1,2-oxazole-3-carboxylate C₆H₇NO₃ 5-Me, 3-COOMe 141.13 Structural isomer; simpler substitution

Physicochemical and Spectroscopic Differences

  • NMR Signatures : The Boc-protected oxazole in shows distinct δ 8.46 ppm for the oxazole methine proton, whereas the target compound’s 3-oxo group would deshield adjacent protons, altering its NMR profile .
  • Solubility and Stability : The 3-oxo group in the target compound may increase polarity compared to the ethyl ester in , affecting solubility in organic solvents.

Q & A

Q. What are the regioselective synthesis methods for Methyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate, and how is structural confirmation achieved?

The compound is synthesized via cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride under reflux in ethanol. Regioselectivity is controlled by the electronic nature of the enaminone intermediate, favoring 1,2-oxazole formation at the more electrophilic carbonyl position. Key steps include:

  • Reaction conditions : Reflux in ethanol (12–24 hours), neutral pH, and room temperature for intermediate stabilization.
  • Mechanistic analysis : LC–MS monitors intermediates, and NMR (¹H, ¹³C, ¹⁵N) confirms regiochemistry. For example, ¹⁵N-labeled derivatives show coupling constants (e.g., ²JH3–N2 = 14.36 Hz) that distinguish 1,2-oxazole isomers .
  • Validation : IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹), while X-ray crystallography resolves ambiguities in regioisomerism .

Q. How is the structural and electronic characterization of this compound performed?

A multi-technique approach is employed:

  • Spectroscopy : ¹H NMR (δ 2.4–2.6 ppm for methyl groups), ¹³C NMR (δ 160–170 ppm for carbonyls), and IR (C=O and C=N stretches).
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths, angles, and hydrogen-bonding networks. For example, C—H···O interactions stabilize crystal packing .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C6H7NO3, m/z 141.12) .

Q. What methodologies are used to evaluate its biological activity, particularly antimicrobial properties?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Mechanistic studies : Competitive binding assays with fluorescent probes (e.g., ethidium bromide displacement) to evaluate DNA intercalation potential .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms and regioselectivity in its synthesis?

  • Density Functional Theory (DFT) : Calculates transition-state energies to compare pathways (e.g., intermediates A vs. D in cyclocondensation). Activation barriers explain preferential 1,2-oxazole formation over 1,3-isomers .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., bacterial topoisomerase IV), correlating with experimental MIC data .

Q. What role do hydrogen-bonding networks play in its crystallographic behavior?

  • Graph-set analysis : Identifies motifs like R2<sup>2</sup>(8) (C—H···O) and π···π stacking, which influence melting points and solubility. SHELX refinements quantify thermal ellipsoids and disorder .
  • Puckering parameters : Cremer-Pople analysis for oxazole rings (e.g., θ = 10.5°, φ = 45°) reveals non-planarity, affecting reactivity and packing .

Q. How can stereochemical dynamics (e.g., rotamers) be studied in derivatives of this compound?

  • Saturation-transfer NMR : Detects equilibrating rotamers (e.g., tert-butyl groups in Boc-protected derivatives). Selective irradiation of minor rotamer signals (δ 1.44 ppm) reveals exchange rates (kex ~10<sup>3</sup> s⁻¹) .
  • Variable-temperature NMR : ΔG‡ for rotation is calculated from coalescence temperatures (e.g., 240 K for pyrrolidine derivatives) .

Q. What strategies address contradictions in reported bioactivity data across similar oxazole derivatives?

  • Meta-analysis : Compare MIC values against standardized strains (CLSI guidelines) to control for assay variability.
  • Structure-activity relationship (SAR) : Substituent effects (e.g., cyclopropyl vs. methyl groups) are analyzed via Hammett plots or 3D-QSAR models .

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